[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is an organic compound containing a 1,2,4-oxadiazole ring system. This heterocyclic scaffold is a common motif in drug discovery due to its bioisosteric relationship with amides and esters, offering improved hydrolytic and metabolic stability. [] 1,2,4-Oxadiazoles are known to exhibit diverse biological activities, making them valuable building blocks for pharmaceutical research. [] Specifically, [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride contains an ethyl group at the 5-position of the oxadiazole ring and a primary amine hydrochloride group attached to the ethyl chain at the 3-position. This amine functionality provides a reactive site for further chemical modifications and derivatizations, allowing for the exploration of diverse chemical space and potential biological activities.
Description
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is a chemical compound classified as an oxadiazole, which is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. This compound is recognized for its potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is , and it has a molecular weight of 177.63 g/mol. Its CAS number is 946667-66-9, and the MDL number is MFCD16038573 .
Source
The compound is synthesized through various chemical reactions involving starting materials such as ethyl hydrazinecarboxylate and ethyl chloroacetate. It serves as a building block in the synthesis of more complex molecules for drug discovery and materials science .
Classification
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride falls under the category of heterocyclic compounds, specifically oxadiazoles. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Methods
The synthesis of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride typically involves a multi-step process:
Technical Details
The reaction conditions typically involve controlled temperatures and specific solvents such as dichloromethane or ethanol to facilitate the reactions. Purification techniques like recrystallization and chromatography are employed to ensure the purity of the final product .
Structure
The molecular structure of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride consists of an ethyl group attached to a 1,2,4-oxadiazole ring. The presence of nitrogen and oxygen atoms in the ring contributes to its unique chemical properties.
Data
Types of Reactions
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride can undergo various chemical reactions:
Common Reagents and Conditions
Common reagents include:
Typical reaction conditions involve controlled temperatures with solvents like dichloromethane or ethanol .
The mechanism of action for [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride primarily relates to its interactions with biological targets. The oxadiazole ring structure allows for hydrogen bonding and interaction with various enzymes or receptors within biological systems. This interaction may result in inhibition or activation of specific pathways that contribute to its antimicrobial and anticancer effects.
Physical Properties
Chemical Properties
Relevant data includes boiling point information which is not extensively documented but can be inferred based on similar compounds within its class .
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride has several applications across different fields:
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884 and initially termed "azoxime" or "furo[ab]diazole", remained largely unexplored for nearly eight decades [2] [7]. Significant medicinal chemistry interest emerged in the 1940s, culminating in the 1960s with Oxolamine, the first commercially available 1,2,4-oxadiazole-containing drug introduced as a cough suppressant [2] [7]. This breakthrough demonstrated the pharmacological viability of the scaffold. Subsequent decades witnessed accelerated development, yielding FDA-approved therapeutics across diverse disease categories. Pleconaril (antiviral, targeting picornaviruses), Ataluren (read-through agent for nonsense mutation Duchenne muscular dystrophy), Fasiplon (non-benzodiazepine anxiolytic), and Butalamine (vasodilator) exemplify the therapeutic breadth enabled by this heterocyclic core [2] [7]. Crucially, the discovery of Phidianidines A and B in 2011 – indole alkaloids isolated from the marine mollusk Phidiana militaris – provided the first evidence of 1,2,4-oxadiazoles as natural products, exhibiting potent cytotoxicity and receptor binding activity (μ-opioid, dopamine transporter) [1] [4]. This historical trajectory underscores the scaffold's transition from a synthetic curiosity to a privileged structure in drug discovery.
Table 1: Key Milestones in 1,2,4-Oxadiazole-Based Drug Development
Time Period | Key Development | Representative Agent(s) | Therapeutic Area |
---|---|---|---|
1884 | Initial Synthesis | - | Chemical curiosity |
1940s-1960s | First Therapeutic Applications | Oxolamine | Antitussive |
1980s-2000s | Expansion to Multiple Indications | Butalamine, Proxazole, Fasiplon | Vasodilator, GI disorders, Anxiolytic |
1990s-2010s | Antiviral & Genetic Disorder Agents | Pleconaril, Ataluren | Antiviral (Picornavirus), Duchenne Muscular Dystrophy |
2011 | Discovery as Natural Products | Phidianidine A & B | Cytotoxic, CNS receptor modulation |
The 1,2,4-oxadiazole ring serves as a critically valuable bioisostere for metabolically labile carbonyl-containing functional groups, notably esters, amides, carbamates, and hydroxamic esters [1] [3] [7]. This strategic substitution addresses a fundamental challenge in medicinal chemistry: the inherent instability of these common pharmacophores in biological media, which often leads to rapid hydrolysis and poor pharmacokinetic profiles. The bioisosteric equivalence arises from several key physicochemical similarities:
Alkyl substitutions, particularly the ethyl group at the 5-position of the 1,2,4-oxadiazole ring, confer distinct pharmacological advantages crucial for target engagement. Compared to larger aromatic substituents (e.g., phenyl, pyridyl), the ethyl group offers a favorable balance of properties:
Table 2: Comparative Physicochemical Properties of Key Bioisosteres vs. Target Compound
Structural Feature | Representative Group | Key Advantages | Key Disadvantages | Target Compound [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine HCl |
---|---|---|---|---|
Ester | -COO- | Good H-bond acceptor | Prone to hydrolysis | Replaced by stable oxadiazole |
Amide | -CONH- | Good H-bond donor/acceptor | Prone to hydrolysis (chemical/enzymatic) | Replaced by stable oxadiazole |
1,2,4-Oxadiazole (Unsubst.) | N/A | High metabolic stability, Good H-bond acceptor | Limited lipophilicity modulation | Core scaffold present |
1,2,4-Oxadiazole (5-Aryl) | C₆H₅- | Increased rigidity, Potential π-stacking | High LogP, Metabolic hotspots (aryl oxidation) | Ethyl substituent instead (Moderate LogP ~2.5-3.0 [4]) |
1,2,4-Oxadiazole (5-Ethyl) | CH₃CH₂- | Balanced LogP (~2.5-3.0), Metabolic stability, Minimal steric hindrance | Limited direct target interaction potential | Key Feature Present |
Side Chain | N/A | N/A | N/A | -CH₂CH₂NH₂•HCl (Polar, cationic, H-bond donor/acceptor) |
Predicted Properties | N/A | N/A | N/A | MW: ~191.5 g/mol; HBD: 2 (NH₃⁺); HBA: 4; TPSA: ~70 Ų [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: